molecular formula C21H28N2O6 B8802375 Nalpha,1-Di-Boc-L-tryptophan

Nalpha,1-Di-Boc-L-tryptophan

Cat. No.: B8802375
M. Wt: 404.5 g/mol
InChI Key: FATGZMFSCKUQGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nalpha,1-Di-Boc-L-Tryptophan is a protected amino acid that serves as a crucial intermediate in organic synthesis and pharmaceutical research. Its primary application is in the solid-phase peptide synthesis (SPPS) of therapeutic peptides . The compound features tert-butoxycarbonyl (Boc) protecting groups on both the alpha-amino group and the indole nitrogen of the tryptophan side chain. This dual protection is essential for preventing side reactions during peptide coupling, as the indole ring is susceptible to oxidation and alkylation . The protected derivative allows for the selective deprotection and incorporation of tryptophan into complex peptide chains, making it a key building block for the production of various peptide-based drugs. This compound is particularly valuable in the synthesis of medications such as the hypoglycemic agent semaglutide and teriparatide, used to treat osteoporosis . In medicinal chemistry research, it is used in the design and synthesis of tryptophan-based analogues, such as inhibitors for the heme-containing enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a clinically relevant immuno-oncology target . The compound has a molecular formula of C21H28N2O6 and a molecular weight of 404.46 g/mol . It is supplied with a typical purity of 95% and should be stored at -20°C in a tightly sealed container, away from oxidizing agents . It is soluble in dimethylformamide . This product is intended for research purposes only and is not approved for use in humans or as a drug.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H28N2O6

Molecular Weight

404.5 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid

InChI

InChI=1S/C21H28N2O6/c1-20(2,3)28-18(26)22-15(17(24)25)11-13-12-23(19(27)29-21(4,5)6)16-10-8-7-9-14(13)16/h7-10,12,15H,11H2,1-6H3,(H,22,26)(H,24,25)

InChI Key

FATGZMFSCKUQGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Synthetic Methodologies for Nalpha,1 Di Boc L Tryptophan

Direct Bis-Protection of L-Tryptophan via Di-tert-butyl Dicarbonate (B1257347) (Boc₂O)

The most common and direct method for the synthesis of Nalpha,1-Di-Boc-L-tryptophan involves the reaction of L-tryptophan with di-tert-butyl dicarbonate (Boc₂O). nih.govsigmaaldrich.com This reagent is widely used for the introduction of the Boc protecting group onto amino groups. organic-chemistry.org

Optimization of Reaction Conditions and Solvent Systems

The efficiency of the direct bis-protection of L-tryptophan is highly dependent on the reaction conditions and the solvent system employed. A typical procedure involves dissolving L-tryptophan in a suitable solvent and adding Boc₂O in the presence of a base. nih.gov

Key parameters for optimization include:

Base: Sodium hydroxide (B78521) (NaOH) is a commonly used base for this reaction. nih.gov The basic conditions facilitate the deprotonation of both the α-amino group and the less reactive indole (B1671886) N-H group, allowing them to react with Boc₂O. nih.gov

Solvent System: A mixture of water and an organic solvent like dioxane is often used. nih.gov Other solvents such as acetonitrile (B52724), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) can also be employed. The choice of solvent can influence the solubility of the reactants and the reaction rate.

Stoichiometry: The molar ratio of L-tryptophan to Boc₂O is a critical factor. An excess of Boc₂O is typically required to ensure the protection of both nitrogen atoms.

Temperature and Reaction Time: The reaction is often carried out at room temperature for an extended period, such as 24 hours, to ensure complete reaction. nih.gov

ParameterConditionReference
Starting MaterialL-Tryptophan nih.gov
ReagentDi-tert-butyl dicarbonate (Boc₂O) nih.govsigmaaldrich.com
BaseSodium hydroxide (NaOH), Triethylamine (B128534) nih.govsigmaaldrich.com
SolventWater-dioxane mixture, Acetonitrile, THF nih.gov
TemperatureRoom temperature nih.gov
Reaction Time~24 hours nih.gov

Catalytic Approaches in Dual N-alpha and N-indole Protection

To improve the efficiency and selectivity of the bis-protection, catalytic approaches have been explored. The use of a catalyst can accelerate the reaction and may allow for milder reaction conditions.

Catalysts that have been investigated include:

4-Dimethylaminopyridine (DMAP): DMAP is a well-known catalyst for acylation reactions and can be used in conjunction with Boc₂O to facilitate the protection of both the α-amino and indole nitrogens.

Samarium(III) Chloride (SmCl₃): This Lewis acid has been shown to be an excellent catalyst for chemoselective esterifications and the selective removal of acid-sensitive protecting groups, and its principles can be applied to Boc protection. organic-chemistry.org

Ionic Liquids: 1-Alkyl-3-methylimidazolium cation-based ionic liquids have been shown to efficiently catalyze the N-tert-butyloxycarbonylation of amines with high chemoselectivity. organic-chemistry.org

CatalystFunctionReference
4-Dimethylaminopyridine (DMAP)Acylation catalyst
Samarium(III) Chloride (SmCl₃)Lewis acid catalyst organic-chemistry.org
Ionic LiquidsCatalyzes N-tert-butyloxycarbonylation organic-chemistry.org

Scale-Up Considerations for Laboratory and Industrial Synthesis

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges. acs.org Careful consideration of various factors is necessary to ensure a safe, efficient, and cost-effective process. acs.org

Key considerations for scale-up include:

Reagent Handling and Cost: The large quantities of reagents, particularly the relatively expensive Boc₂O, require careful handling and cost analysis for industrial production. acs.org

Reaction Control: Maintaining optimal reaction conditions, such as temperature and mixing, is crucial for consistent product quality and yield on a larger scale. acs.org

Work-up and Purification: The isolation and purification of the final product can be more challenging on a larger scale. Efficient extraction and crystallization procedures are necessary to obtain a high-purity product.

Safety: The use of flammable organic solvents and potentially reactive reagents necessitates strict safety protocols in an industrial setting. acs.org

Process Optimization: A reproducible synthetic procedure is essential for scaling up. researchgate.net A process developed by Wen et al. highlights the use of different solid supports like Rink Amide resins, though these may require additional intermediate steps. acs.org

Multi-Step Synthetic Routes to this compound

In addition to the direct bis-protection method, multi-step synthetic routes can also be employed to synthesize this compound. chinesechemsoc.org These routes may offer advantages in terms of selectivity and the ability to introduce other functional groups.

One reported multi-step synthesis involves the initial protection of the α-amino group of a tryptophan derivative, followed by a separate step to protect the indole nitrogen. For instance, a protected amine can be reacted with Boc₂O and triethylamine in acetonitrile to yield the Boc-protected compound. chinesechemsoc.org Another approach involves the synthesis of N(α)-Boc-L-tryptophan first, which is then subjected to a second reaction to introduce the Boc group onto the indole nitrogen. nih.gov

Chemo- and Regioselective Protection Strategies

Achieving chemo- and regioselectivity in the protection of L-tryptophan is a significant challenge due to the presence of multiple reactive sites. wiley-vch.de However, various strategies have been developed to selectively protect the α-amino and indole nitrogen atoms.

pH Control: The reactivity of the different functional groups in tryptophan can be modulated by controlling the pH of the reaction medium. For example, under acidic conditions, the more basic α-amino group is protonated and less reactive towards acylation, which could potentially allow for selective reaction at the indole nitrogen. wiley-vch.debiorxiv.org

Enzymatic Catalysis: Enzymes, such as tryptophan synthase, can exhibit high regio- and stereoselectivity in reactions involving tryptophan. nih.govmdpi.com While primarily used for other transformations, the principles of enzymatic catalysis could be applied to develop selective protection methods. caltech.edu

Directed C-H Functionalization: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the precise modification of complex molecules like tryptophan. rsc.org These methods can be used to selectively functionalize the indole ring at specific positions. ub.eduresearchgate.net

Friedel-Crafts Alkylation: A facile synthetic approach for the direct preparation of various novel unnatural boronated protected tryptophans has been described using a regio- and chemoselective electrophilic substitution of 4- and 5-boronated indoles with N-protected dehydroalanine. nih.gov

These advanced strategies offer greater control over the modification of the tryptophan molecule, enabling the synthesis of a wide range of derivatives for various applications.

Reactivity and Chemical Transformations of Nalpha,1 Di Boc L Tryptophan

Selective Deprotection Protocols

The strategic removal of one or both Boc groups from Nα,1-Di-Boc-L-tryptophan is fundamental to its application in multi-step syntheses. The differential lability of the Nα-Boc and N1-indole-Boc groups under specific acidic conditions allows for selective deprotection.

A fast, efficient, and selective method for the deprotection of the Nα-Boc group involves using hydrogen chloride (4 M) in anhydrous dioxane at room temperature. nih.gov This protocol has demonstrated high selectivity for Nα-Boc groups, leaving tert-butyl esters and other acid-sensitive groups intact. nih.gov Alternatively, milder methods using reagents like oxalyl chloride in methanol (B129727) have been developed, which are tolerant of various functional groups and proceed under room temperature conditions. nih.govuky.edu

Mechanism of N-alpha Boc Group Cleavage

The cleavage of the Nα-Boc group is an acid-catalyzed process. total-synthesis.com The mechanism initiates with the protonation of the carbonyl oxygen of the Boc group by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.comresearchgate.net This protonation makes the carbonyl carbon more electrophilic, leading to the fragmentation of the protecting group. total-synthesis.com

This fragmentation results in the formation of a highly stable tertiary carbocation (the tert-butyl cation), carbon dioxide, and the free α-amino group. total-synthesis.compeptide.com The formation of gaseous products (isobutene from the deprotonation of the tert-butyl cation and CO2) provides a strong thermodynamic driving force for the reaction. total-synthesis.com Kinetic studies have shown that the rate of HCl-catalyzed deprotection can exhibit a second-order dependence on the acid concentration. researchgate.netacs.org

Mechanism of N-indole Boc Group Cleavage

The N-indole Boc group is generally more stable than the Nα-Boc group but can be removed under strong acidic conditions, typically with neat trifluoroacetic acid (TFA). rsc.org The mechanism is analogous to the cleavage of the Nα-Boc group, involving acid-catalyzed fragmentation. The brief treatment with TFA is effective in removing both Boc groups simultaneously. rsc.org The use of N1-Boc protection is crucial as it prevents common side reactions associated with the unprotected indole (B1671886) nucleus, such as t-butylation during the deprotection of other Boc groups. rsc.org

Role of Scavengers in Mitigating Side Reactions during Deprotection

During the acid-mediated deprotection of Boc groups, the generated tert-butyl cation is a potent electrophile. wordpress.com This cation can react with nucleophilic side chains of amino acids, particularly the indole ring of tryptophan, leading to unwanted alkylation byproducts. total-synthesis.compeptide.comsigmaaldrich.com To prevent these side reactions, nucleophilic reagents known as scavengers are added to the cleavage cocktail. wordpress.comsigmaaldrich.com

Scavengers effectively trap the reactive carbocations. peptide.comwordpress.com For instance, in solid-phase peptide synthesis (SPPS), using Fmoc-Trp(Boc)-OH suppresses the reattachment of C-terminal tryptophan residues to the resin and other modifications. sigmaaldrich.com Common scavengers are chosen based on the specific peptide sequence and protecting groups used.

Table 1: Common Scavengers Used During Boc Deprotection of Tryptophan

ScavengerFunctionReference
Triisopropylsilane (TIS) Reduces the trityl cation and scavenges t-butyl cations. sigmaaldrich.com
1,2-Ethanedithiol (EDT) Excellent scavenger for t-butyl cations and helps prevent acid-catalyzed oxidation of tryptophan. wordpress.comsigmaaldrich.com
Anisole Acts as a carbocation scavenger. total-synthesis.comwordpress.com
Thioanisole A common scavenger in cleavage mixtures like Reagent K. sigmaaldrich.com
Water Can act as a scavenger and helps in the cleavage process. sigmaaldrich.com
p-Cresol A phenolic scavenger used to trap carbocations. wordpress.com
Dimethyl Sulfide Used to minimize alkylation side reactions. wordpress.com

Indole Nitrogen (N1) Functionalization Post-Protection

Protecting the indole nitrogen of tryptophan with a Boc group is a key strategic step that facilitates subsequent, selective functionalization at other positions of the indole ring or on the tryptophan backbone. nih.gov Once the N1 position is protected, other reactions that would otherwise be complicated by the reactivity of the indole N-H group can be performed with greater control.

For example, the synthesis of 1-alkyl-tryptophan analogs has been achieved starting from Nα-Boc-L-tryptophan. nih.gov In this process, the indole nitrogen is alkylated after the protection of the α-amino group. nih.gov Similarly, protocols have been developed for the copper-catalyzed N-arylation of the indole side chain of tryptophan derivatives, a reaction that benefits from the pre-existing protection of the indole nitrogen. researchgate.net Furthermore, iridium-catalyzed C-H borylation reactions have been explored for the selective functionalization at the C7 position of the indole ring in N-Boc protected tryptophan derivatives. orgsyn.org This highlights the utility of the N1-Boc group in directing complex, late-stage modifications.

Stability and Compatibility with Diverse Synthetic Conditions

The Nα,1-Di-Boc-L-tryptophan derivative exhibits considerable stability and compatibility with a broad range of synthetic conditions, making it a highly valuable tool in organic chemistry. chemimpex.comguidechem.com The Boc protecting group itself is known for its stability towards most nucleophiles and basic conditions, allowing for orthogonal protection schemes with base-labile groups like Fmoc (9-fluorenylmethyloxycarbonyl). total-synthesis.comorganic-chemistry.org

The protection of the indole nitrogen with a Boc group is particularly advantageous as it prevents undesirable side reactions during peptide synthesis and deprotection steps. sigmaaldrich.compeptide.com For instance, it effectively blocks the alkylation of the indole ring by carbocations generated during acid-catalyzed cleavage and prevents the migration of sulfonyl protecting groups from arginine residues to the tryptophan indole. peptide.com Research has shown that the N1-Boc group remains intact during reactions such as the saponification of a methyl ester with sodium hydroxide (B78521), demonstrating its stability to basic hydrolysis. rsc.org This stability allows for selective transformations at other parts of the molecule without disturbing the indole protection.

Table 2: Stability and Compatibility of Nα,1-Di-Boc-L-tryptophan

Condition / Reagent TypeCompatibility / StabilityRationaleReference
Basic Conditions (e.g., NaOH, Piperidine) StableThe Boc group is not labile to base, allowing for orthogonality with Fmoc group removal. total-synthesis.comrsc.orgorganic-chemistry.org
Nucleophiles StableThe steric hindrance and electronic nature of the carbamate (B1207046) protect it from nucleophilic attack. organic-chemistry.org
Standard Peptide Coupling Reagents (e.g., HATU, HBTU) CompatibleThe protected amino and indole groups do not interfere with carboxyl activation and amide bond formation. peptide.comchemimpex.com
Catalytic Hydrogenation Potentially UnstablePreliminary experiments have indicated that the derivative can be partially destroyed over a Palladium catalyst. rsc.org
Mild Acid (e.g., dilute HCl) Nα-Boc is selectively cleavedThe Nα-Boc group is more acid-labile than the N1-indole-Boc group. nih.gov
Strong Acid (e.g., neat TFA) Both Boc groups are cleavedStrong acid is sufficient to remove both the Nα and the more stable N1-Boc groups. rsc.org

Applications in Complex Organic Molecule and Peptide Synthesis

Utilization in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support. The tryptophan residue, with its reactive indole (B1671886) side chain, presents unique challenges that necessitate robust protection strategies. Nα,1-Di-Boc-L-tryptophan, often referred to as Boc-Trp(Boc)-OH, is a key reagent in addressing these challenges, especially within specific protection schemes. labmartgh.com

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classical approach in SPPS. peptide.comunibo.it In this scheme, the temporary Nα-amino group is protected by the acid-labile Boc group, while more permanent side-chain protection is typically afforded by benzyl-based groups. peptide.com Both protecting groups are removed by acid, but at different strengths, which means the scheme is not perfectly orthogonal but is highly practical. peptide.com The Nα-Boc group is cleaved at each cycle with a moderate acid like trifluoroacetic acid (TFA), while the Bzl groups require a much stronger acid, such as hydrogen fluoride (B91410) (HF), for final cleavage from the resin. peptide.com

The indole ring of tryptophan is susceptible to modification under the repeated acidic conditions of Boc-SPPS. peptide.com To circumvent this, indole protection is essential. While the formyl (For) group (Boc-Trp(For)-OH) has been traditionally used, the Boc group offers a more robust alternative for indole side-chain protection. peptide.compeptide.com The use of Boc-Trp(Boc)-OH ensures the complete suppression of side reactions at the indole nitrogen throughout the synthesis, integrating seamlessly into the Boc/Bzl workflow.

Table 1: Comparison of Tryptophan Protection in Boc/Bzl SPPS

Protected Amino AcidNα-Protecting GroupIndole (N1) Protecting GroupKey Features in Boc/Bzl Scheme
Nα,1-Di-Boc-L-tryptophan BocBocProvides robust protection against acidolysis and alkylation; Nin-Boc group is stable to TFA but cleaved by strong acids (e.g., HF).
Nα-Boc-N1-formyl-L-tryptophan BocFormyl (For)Traditional choice; prevents acid-catalyzed side reactions; formyl group can be removed thiolytically or with base. peptide.com
Nα-Boc-L-tryptophan BocNoneIndole ring is unprotected and susceptible to side reactions like tert-butylation during Nα-Boc removal. peptide.com

A significant challenge during SPPS, particularly using the Boc/Bzl strategy, is the occurrence of undesired side reactions that can lead to peptide chain termination or the formation of impurities. The repeated use of TFA for Nα-Boc deprotection creates a highly acidic environment and generates reactive tert-butyl cations. peptide.comwiley-vch.de

The primary side reactions involving tryptophan are:

Alkylation: The nucleophilic indole ring can be attacked by tert-butyl cations, leading to the formation of tert-butylated tryptophan byproducts. peptide.com

Oxidation: The indole ring is sensitive to oxidation, which can occur during various steps of the synthesis and cleavage. labmartgh.com

Trifluoroacetylation: This termination side reaction can occur when the deprotected α-amino group is acylated by a trifluoroacetyl (TFA) source. nih.gov This can arise from trifluoroacetoxymethyl groups forming on the resin support, which then transfer the TFA group to the peptide's N-terminus during the neutralization step. nih.gov

Protecting the indole nitrogen with a Boc group, as in Nα,1-Di-Boc-L-tryptophan, effectively prevents these side reactions. labmartgh.com The electron-withdrawing nature of the Boc carbamate (B1207046) deactivates the indole ring, rendering it less nucleophilic and thus less susceptible to alkylation by carbocations or acylation by trifluoroacetylating species. This ensures the integrity of the tryptophan residue throughout the demanding cycles of peptide elongation.

The synthesis of "difficult sequences," such as long or hydrophobic peptides, is often plagued by problems of aggregation on the solid support, leading to incomplete coupling and deprotection steps. altabioscience.com The Boc-SPPS strategy can sometimes be advantageous for these sequences compared to the Fmoc/tBu approach. altabioscience.comrsc.org The use of a well-protected tryptophan building block like Nα,1-Di-Boc-L-tryptophan is crucial in these syntheses. By preventing side reactions that can alter the peptide's structure and properties, it contributes to a cleaner synthesis and a higher yield of the target peptide.

For instance, the total synthesis of complex peptide antibiotics like daptomycin (B549167) has been achieved using a Boc-SPPS approach. rsc.org Such syntheses, which involve multiple sensitive residues including tryptophan, underscore the need for robust protection strategies to minimize byproduct formation and overcome synthetic challenges. rsc.org

Prevention of Undesired Side Reactions during Peptide Elongation, e.g., Trifluoroacetylation

Role in Solution-Phase Peptide Synthesis

While SPPS is dominant, solution-phase peptide synthesis (SolPPS) remains a valuable technique, particularly for large-scale production and the synthesis of shorter peptides or peptide fragments. In SolPPS, N-Boc protected amino acids are widely used. unibo.itmdpi.com The synthesis involves coupling the protected amino acid in an organic solvent, followed by deprotection of the Nα-Boc group, typically with TFA, and purification of the intermediate dipeptide after an aqueous workup. unibo.itmdpi.com

Nα,1-Di-Boc-L-tryptophan can be employed in iterative solution-phase synthesis. unibo.itmdpi.com Its high stability and solubility in common organic solvents facilitate efficient coupling reactions. The dual Boc protection ensures that the indole ring remains inert during the coupling and Nα-deprotection steps, preventing the formation of side products that would complicate purification in solution. One study demonstrated the successful iterative synthesis of the pentapeptide Leu-enkephalin using N-Boc amino acids and TFA for deprotection in solution. mdpi.com

Use as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of L-tryptophan makes its derivatives, including Nα,1-Di-Boc-L-tryptophan, valuable starting materials, or "chiral building blocks," for the asymmetric synthesis of complex natural products. chim.it Protecting both nitrogen atoms allows for highly specific chemical manipulations at other positions of the molecule while preserving the stereochemical integrity of the α-carbon.

A notable example is the use of a doubly protected tryptophan derivative in the total synthesis of the hexahydropyrrolo[2,3-b]indole alkaloid, (-)-ardeemin. semanticscholar.org In this synthesis, bis-(Boc)tryptophan methyl ester was converted into a 3-selenenylated pyrroloindole intermediate. semanticscholar.org This key transformation, which sets the stage for constructing the complex polycyclic core of the natural product, relies on the stability and specific reactivity afforded by the di-Boc protection strategy. semanticscholar.org

Precursor for Advanced Heterocyclic Scaffolds and Indole Derivatives

Tryptophan is the biosynthetic precursor to a vast and diverse family of over 4,100 indole alkaloids, many of which possess significant biological activity. nih.govwikipedia.org In chemical synthesis, protected tryptophan derivatives are fundamental starting points for constructing these and other novel heterocyclic scaffolds. chim.itchemrxiv.org

Nα,1-Di-Boc-L-tryptophan serves as an excellent precursor for this purpose. fishersci.com The protection of both the α-amino and indole nitrogens allows chemists to perform selective reactions on the indole ring or the carboxyl group. For example, the di-Boc protection facilitates reactions such as metal-catalyzed C-H activation or halogenation at specific positions on the indole ring, which would be difficult with an unprotected or singly protected tryptophan. Following the construction of the desired heterocyclic core, the Boc groups can be removed under acidic conditions to yield the final product. This strategy has been instrumental in the synthesis of various tryptamine-derived alkaloids and other complex indole-containing molecules. semanticscholar.orgnih.gov

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemical Integrity

NMR spectroscopy is a cornerstone for the structural analysis of Nα,1-Di-Boc-L-tryptophan, offering data on the chemical environment of each atom and their spatial relationships.

One-dimensional (1D) NMR provides fundamental information. The ¹H NMR spectrum reveals the presence and integration of all protons, while the ¹³C NMR spectrum identifies all unique carbon atoms in the molecule. nih.gov For instance, typical ¹H NMR spectra of Boc-protected tryptophan derivatives show characteristic signals for the Boc protecting groups and the indole (B1671886) ring protons. rsc.org

Two-dimensional (2D) NMR techniques are employed for more complex structural assignments. walisongo.ac.id

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the molecule's backbone and side chain. princeton.eduipb.pt

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. princeton.eduhmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically 2-4 bonds), which is crucial for piecing together the molecular skeleton, including the connection of the Boc groups to the alpha-amino group and the indole nitrogen. princeton.eduipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the molecule's three-dimensional conformation in solution. ipb.pt

A representative, though not exhaustive, table of expected NMR data for a di-Boc-protected tryptophan derivative is presented below. Actual chemical shifts can vary based on the solvent and experimental conditions.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations
α-CH~4.5 - 5.0~55C=O (amide), Cβ
β-CH₂~3.2 - 3.5~28Cα, Cγ, C-indole
Indole NH (if not Boc-protected)~8.0 - 8.5--
Indole aromatic CH~7.0 - 7.8~110 - 136Various indole carbons
Nα-Boc (CH₃)₃~1.4~28Nα-Boc C=O
Nα-Boc C(CH₃)₃-~80Nα-Boc C=O
Nα-Boc C=O-~155α-CH, Nα-Boc (CH₃)₃
N¹-Boc (CH₃)₃~1.6~28N¹-Boc C=O
N¹-Boc C(CH₃)₃-~85N¹-Boc C=O
N¹-Boc C=O-~150Indole carbons
COOH~10 - 12 (or absent if ester)~175α-CH, β-CH₂

This is an illustrative table; actual data may vary.

Ensuring the stereochemical integrity of Nα,1-Di-Boc-L-tryptophan is critical. NMR spectroscopy, in conjunction with chiral derivatizing agents or chiral solvating agents, can be used to determine enantiomeric purity. springernature.com The principle involves converting the enantiomers into diastereomers by reaction with a chiral reagent, which will then exhibit distinct signals in the NMR spectrum. springernature.comcapes.gov.br Alternatively, chiral solvating agents can form transient diastereomeric complexes that also show separate NMR signals for each enantiomer, allowing for their quantification. tamu.edu For instance, N-acyl L-amino acid derivatives have been successfully used as chiral solvating agents to differentiate between enantiomers of various chiral compounds using ¹H and ³¹P NMR spectroscopy. tamu.edu

1D (1H, 13C, 19F) and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Interactions

Vibrational spectroscopy provides information about the functional groups present in the molecule.

Infrared (IR) Spectroscopy : The IR spectrum of Nα,1-Di-Boc-L-tryptophan displays characteristic absorption bands. nih.gov Key absorptions include the C=O stretching vibrations of the two Boc-carbamate groups and the carboxylic acid, N-H stretching (if any residual), and C-H stretching from the aliphatic and aromatic portions. The presence of these bands confirms the successful incorporation of the protecting groups. thermofisher.com

Raman Spectroscopy : Raman spectroscopy offers complementary information. nih.gov The Raman spectrum of tryptophan-containing molecules often shows distinct bands for the indole ring, which can be sensitive to its environment and conformation. spectroscopyonline.com

Functional Group Typical IR Absorption (cm⁻¹) Typical Raman Shift (cm⁻¹)
O-H stretch (Carboxylic acid)3300-2500 (broad)-
N-H stretch (Amide)3400-3200-
C-H stretch (Aromatic/Alkane)3100-28503100-2850
C=O stretch (Carbamate - Boc)~1715, ~1685~1715, ~1685
C=O stretch (Carboxylic acid)~1710~1710
C=C stretch (Aromatic)1600-14501600-1450
Indole Ring VibrationsVarious~1360-1340 (Fermi resonance)

This is an illustrative table; actual data may vary. nih.govspectroscopyonline.com

Theoretical and Computational Chemistry of Nalpha,1 Di Boc L Tryptophan

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the properties of complex organic molecules like Nalpha,1-Di-Boc-L-tryptophan. researchgate.netresearchgate.net These methods offer a balance between computational cost and accuracy, enabling the prediction of various molecular characteristics.

The electronic structure of this compound is central to its chemical reactivity. DFT calculations can map the electron density distribution and determine the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. researchgate.netresearchgate.net

For tryptophan derivatives, the HOMO is typically localized on the electron-rich indole (B1671886) ring, while the LUMO may be distributed over the entire molecule, including the carbonyl groups of the Boc protectors. researchgate.net The introduction of the two tert-butoxycarbonyl (Boc) groups significantly influences the electronic properties compared to unprotected tryptophan. The electron-withdrawing nature of the carbonyl groups can lower the energy of the HOMO and raise the energy of the LUMO, thereby affecting the HOMO-LUMO gap.

Table 1: Predicted Frontier Molecular Orbital Energies for Tryptophan Derivatives (Illustrative)

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
L-Tryptophan -5.4 -0.3 5.1
Nα-Boc-L-tryptophan -5.8 -0.1 5.7
Nα,1-Di-Boc-L-tryptophan -6.1 0.1 6.2

Note: These values are illustrative and can vary depending on the level of theory and basis set used in the calculation.

The presence of two bulky Boc groups and the inherent flexibility of the amino acid side chain give rise to a complex conformational landscape for this compound. Conformational analysis through computational methods aims to identify the stable conformers and the energy barriers between them. nih.govrsc.org This is achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation.

The key dihedral angles determining the conformation are associated with the backbone (φ, ψ) and the side chain (χ1, χ2). The bulky Boc groups impose significant steric constraints, likely favoring specific rotameric states to minimize steric hindrance. The most stable conformers are expected to exhibit intramolecular hydrogen bonding between the N-H of the carbamate (B1207046) and the carbonyl oxygen of the carboxylic acid or the other Boc group, further stabilizing the structure. An exhaustive search of the potential energy surface reveals numerous local minima, with the global minimum representing the most probable conformation in the gas phase. nih.gov

Table 2: Relative Energies of Representative Conformers of Nα,1-Di-Boc-L-tryptophan (Illustrative)

Conformer Dihedral Angles (φ, ψ, χ1) Relative Energy (kcal/mol)
1 (Global Minimum) -120°, 130°, 60° 0.00
2 -80°, 100°, 180° 1.5
3 70°, -110°, -60° 2.8

Note: The dihedral angles and relative energies are for illustrative purposes to demonstrate the concept of a conformational energy landscape.

Quantum chemical calculations can predict various spectroscopic properties, such as vibrational (IR and Raman) frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). functmaterials.org.uamdpi.com These theoretical predictions are invaluable for interpreting experimental spectra and validating the calculated structures.

For this compound, DFT calculations can predict the vibrational frequencies associated with the C=O stretching of the Boc groups and the carboxylic acid, the N-H bending, and the characteristic modes of the indole ring. Similarly, ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data to confirm the solution-state structure. The predicted UV-Vis absorption spectrum is dominated by the π-π* transitions of the indole chromophore, although the Boc groups can cause a slight shift in the absorption maximum compared to native tryptophan. mdpi.com

Conformational Analysis and Energy Landscapes

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a view of the dynamic behavior of this compound over time. rsc.orgbiorxiv.org MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals conformational flexibility and interactions with the environment.

MD simulations of this compound can reveal the transitions between different conformational states identified through quantum chemical calculations. By analyzing the trajectory, one can determine the populations of different conformers at a given temperature and observe the timescale of conformational changes. biorxiv.org The flexibility of the molecule can be quantified by calculating the root-mean-square fluctuation (RMSF) of each atom, highlighting the more mobile regions of the molecule, such as the tert-butyl groups.

The conformation and reactivity of this compound can be significantly influenced by the solvent. MD simulations using explicit solvent models can capture the detailed interactions between the solute and solvent molecules. rsc.orgnih.gov In a polar solvent like water, the solvent molecules will form hydrogen bonds with the polar groups of the tryptophan derivative, potentially disrupting intramolecular hydrogen bonds and favoring more extended conformations. In a nonpolar solvent, intramolecular interactions are likely to be more dominant, favoring more compact structures. The solvent environment also affects the energy barriers for chemical reactions, and MD simulations can be used to compute the potential of mean force along a reaction coordinate to understand solvent effects on reactivity.

Investigation of Dynamic Behavior and Conformational Flexibility

Mechanistic Studies of Chemical Reactions via Computational Approaches

The elucidation of reaction mechanisms involving complex organic molecules such as Nα,1-Di-Boc-L-tryptophan is greatly enhanced by the use of computational chemistry. These theoretical approaches provide invaluable insights into reaction pathways, transition states, and the electronic factors governing the reactivity of the molecule. Density Functional Theory (DFT) is a particularly prominent method employed for these studies, offering a balance between computational cost and accuracy.

Computational investigations into the reactivity of tryptophan and its derivatives often focus on the indole nucleus, which is the primary site for many chemical transformations. The presence of two tert-butyloxycarbonyl (Boc) protecting groups, one on the alpha-amino group (Nα) and one on the indole nitrogen (N1), significantly influences the electronic properties and steric environment of the tryptophan scaffold. The N1-Boc group, being electron-withdrawing, plays a crucial role in modulating the nucleophilicity of the indole ring and influencing the regioselectivity of its reactions.

Mechanistic studies on related Boc-protected indole systems have been performed to understand various reaction types. For instance, DFT calculations have been instrumental in exploring the mechanisms of metal-catalyzed reactions, such as arylation and amination. These studies typically involve mapping the potential energy surface of the reaction to identify the most favorable pathway. Key parameters derived from these calculations include the energies of reactants, intermediates, transition states, and products.

A significant area of study involves the reaction of tryptophan derivatives with reactive species. For example, the reaction of Boc-protected tryptophan with radicals like peroxynitrite has been investigated. Computational models can help to explain the formation of various oxidation products by comparing the energy barriers for different reaction pathways.

Furthermore, computational methods are used to understand the role of protecting groups in directing the outcome of a reaction. In the case of Nα,1-Di-Boc-L-tryptophan, the N1-Boc group's influence on reactions at different positions of the indole ring can be rationalized through theoretical calculations of properties like charge distribution and molecular orbital energies. While specific, in-depth computational studies exclusively on the reaction mechanisms of Nα,1-Di-Boc-L-tryptophan are not widely documented in publicly available literature, the methodologies are well-established from studies on analogous compounds. These computational approaches provide a powerful tool for predicting reactivity and designing new synthetic strategies.

Synthesis and Research on Nalpha,1 Di Boc L Tryptophan Derivatives and Analogs

Modifications at the Indole (B1671886) Nitrogen (N1) for Structure-Activity Relationship Studies

The N1 position of the tryptophan indole ring is a key target for modification to explore structure-activity relationships (SAR). Alkylation at this site can significantly alter the lipophilicity, electronic properties, and steric profile of the molecule, thereby influencing its interaction with biological targets. Nα,1-Di-Boc-L-tryptophan is an ideal starting material for such modifications, as the Nα-Boc group protects the amino acid functionality while the N1-Boc group can be selectively removed or replaced.

Research has shown that introducing alkyl chains at the N1-position can modulate the biological activity of tryptophan derivatives. For instance, a series of 1-alkyltryptophan analogs were synthesized from N-Boc-L-tryptophan to investigate their antitumor properties. nih.gov These studies revealed that the length of the alkyl chain at the N1 position is directly related to cytotoxicity in tumor cells. nih.gov For example, 1-butyltryptophan (1-BT) exhibited the most potent antitumor activity among the tested analogs, suggesting that a specific chain length is optimal for biological effect. nih.gov

In another study, N1-alkylated tryptophan residues were incorporated into peptide dendrimers to evaluate their efficacy against glioblastoma. nih.gov The introduction of butyl and aminopentyl groups at the N1-position of tryptophan was achieved, leading to amphiphilic dendrimers with enhanced anticancer properties. nih.gov These modifications were designed to increase the lipophilic character of the dendrimers, potentially improving their ability to cross cell membranes, including the blood-brain barrier. nih.gov The results indicated that specific combinations of N1-alkylation and charge on the dendrimer scaffold led to high selectivity towards glioblastoma cells while sparing normal human astrocytes. nih.gov

The synthesis of these N1-modified tryptophans often starts with a protected L-tryptophan derivative, such as Boc-Trp-OMe, which is then alkylated at the indole nitrogen using an appropriate alkyl halide in the presence of a base like sodium hydride (NaH). nih.gov Subsequent deprotection steps yield the desired N1-alkyl-L-tryptophan derivative.

Modification at N1Synthetic PrecursorObserved Biological ActivityReference
EthylN-Boc-L-tryptophanAntitumor activity nih.gov
PropylN-Boc-L-tryptophanAntitumor activity nih.gov
ButylN-Boc-L-tryptophanMost efficient antitumor activity among tested analogs nih.gov
IsopropylN-Boc-L-tryptophanLower cytotoxicity compared to linear alkyl chains nih.gov
5-(Boc-amino)pentylBoc-Trp-OMeIncorporated into dendrimers with high selectivity for glioblastoma cells nih.gov

Alpha-Carbon and Side-Chain Substitutions

Modifications at the alpha-carbon (Cα) and elsewhere on the indole side-chain of tryptophan are critical strategies for developing analogs with unique conformational properties and biological activities. Nα,1-Di-Boc-L-tryptophan provides a stable and versatile platform for introducing such substitutions.

One of the most significant modifications at the Cα position is alkylation, particularly methylation. The synthesis of α-methyl-L-tryptophan introduces a chiral center and sterically hinders the rotation around the Cα-Cβ bond, which can rigidify the peptide backbone when incorporated into a larger molecule. researchgate.net This can lead to enhanced metabolic stability and altered receptor binding affinity. The synthesis of enantiomerically pure α-[14C]methyl-L-tryptophan has been reported, involving the α-methylation of a Schiff base of L-tryptophan methyl ester, followed by enzymatic resolution. nih.gov Another approach involves the use of alanine-derived oxazolidinones, which can be deprotonated and reacted to introduce the methyl group at the alpha position. chim.it

Substitutions on the indole ring of the side chain are also extensively explored to create tryptophan analogs with novel properties. For example, bromination at various positions (5, 6, or 7) of the indole ring has been successfully achieved. ub.edu These bromotryptophans, when incorporated into cyclic peptides, have demonstrated improved passive diffusion, membrane permeability, and biostability. ub.edu Furthermore, these halogenated tryptophans can serve as handles for further modifications, such as Suzuki-Miyaura cross-coupling reactions, to create more complex bicyclic structures. ub.edu The synthesis often involves the direct bromination of a protected tryptophan derivative.

SubstitutionPositionSynthetic ApproachPotential Application/EffectReference
Methylα-Carbonα-methylation of a Schiff base of L-tryptophan methyl esterIntroduction of a chiral center, increased steric hindrance, enhanced metabolic stability nih.gov
Methylα-CarbonUse of alanine-derived oxazolidinonesSynthesis of α-methylTrp chim.it
BromoIndole ring (positions 5, 6, or 7)Direct bromination of protected tryptophanImproved membrane permeability and biostability in peptides ub.edu

Development of Nalpha,1-Di-Boc-L-tryptophan-Based Reagents for Specific Synthetic Tasks

The dual protection of Nα,1-Di-Boc-L-tryptophan makes it an excellent starting material for the development of specialized reagents for various synthetic applications, including peptide synthesis, bioconjugation, and the construction of complex heterocyclic systems. rsc.orgchemimpex.com The Boc groups offer stability under a range of reaction conditions and can be selectively removed, allowing for precise chemical manipulations. rsc.org

In peptide synthesis, Nα,1-Di-Boc-L-tryptophan is used as a building block to incorporate a protected tryptophan residue into a peptide chain. The N1-Boc group prevents side reactions at the indole ring, such as oxidation or electrophilic substitution, which can occur during peptide synthesis, particularly during the acid-mediated cleavage of other protecting groups. rsc.org This ensures the integrity of the tryptophan side chain throughout the synthetic process.

Nα,1-Di-Boc-L-tryptophan can also be converted into other useful reagents. For example, it can be transformed into Nα-Boc-L-tryptophan N-methoxy-N-methyl amide, also known as a Weinreb amide. scbt.com This derivative is a valuable intermediate for the synthesis of tryptophan-derived ketones, which are precursors for various pharmacologically active compounds.

Furthermore, derivatives of Nα,1-Di-Boc-L-tryptophan are employed in bioconjugation, a process of chemically linking molecules to biomolecules like proteins or peptides. susupport.comacs.org Tryptophan is a relatively rare amino acid, making it an attractive target for selective modification. nih.gov Reagents derived from protected tryptophan can be designed to react selectively with specific sites on a protein, enabling the creation of antibody-drug conjugates (ADCs) or fluorescently labeled proteins for diagnostic purposes. susupport.com For instance, the indole ring can be functionalized to participate in click chemistry or other bioorthogonal reactions. susupport.com

Incorporation into Peptidomimetics and Constrained Peptide Architectures

The incorporation of Nα,1-Di-Boc-L-tryptophan and its derivatives into peptidomimetics and constrained peptide architectures is a powerful strategy to overcome the limitations of natural peptides as therapeutic agents, such as poor metabolic stability and low bioavailability. researchgate.netresearchgate.net Constraining the conformation of a peptide can enhance its binding affinity and selectivity for a target receptor. researchgate.net

Nα,1-Di-Boc-L-tryptophan is a key starting material for synthesizing constrained tryptophan analogues. One common approach is to create a covalent bridge between the α-carbon and the indole ring, forming a tetrahydrocarbazole derivative. researchgate.net This rigidifies the structure and mimics a specific peptide conformation. The synthesis often involves a Lewis acid-catalyzed [4+2] cycloaddition between a vinylindole and a derivative of 2-acetamidoacrylate. researchgate.net

Another strategy involves the creation of bicyclic peptides, where the tryptophan side chain is part of a larger ring system. rsc.orgiacademic.info These bridged bicyclic peptides can be synthesized using solid-phase peptide synthesis (SPPS) followed by on-resin and/or in-solution cyclization steps. rsc.org The resulting structures are rigid and globular, often stabilized by intramolecular hydrogen bonds, and can mimic secondary structures like β-turns and α-helices. rsc.org The incorporation of bromotryptophans, derived from protected precursors, into peptides allows for on-resin Suzuki-Miyaura cross-coupling reactions to form bicyclic stapled peptides. ub.edu These constrained peptides have shown improved properties, making them promising candidates for drug development. ub.edunih.gov

Constrained ArchitectureSynthetic StrategyKey Precursor/DerivativeDesired OutcomeReference
Tetrahydrocarbazole derivativeLewis acid-catalyzed [4+2] cycloadditionVinylindole and 2-acetamidoacrylate derivativeRigidified tryptophan analog researchgate.net
Bridged Bicyclic Peptide (BBP)Solid-phase synthesis followed by double cyclizationLinear peptide containing tryptophanRigid globular scaffolds mimicking secondary structures rsc.org
Bicyclic Stapled PeptideOn-resin Suzuki-Miyaura cross-couplingPeptide containing bromotryptophanEnhanced biostability and membrane permeability ub.edu

Future Directions and Emerging Research Avenues for Nalpha,1 Di Boc L Tryptophan

Nalpha,1-Di-Boc-L-tryptophan, a derivative of the essential amino acid L-tryptophan with both the alpha-amino and indole (B1671886) nitrogen groups protected by tert-butoxycarbonyl (Boc) groups, is a significant building block in synthetic chemistry. nih.govfishersci.com Its unique protection scheme offers advantages in complex molecular construction, particularly in peptide synthesis and medicinal chemistry. This article explores the future directions and emerging research avenues for this compound, focusing on its integration into advanced synthesis platforms, its role in supramolecular chemistry, the pursuit of sustainable production methods, and the expansion of its synthetic applications.

Q & A

Basic Research Questions

Q. How can Nalpha,1-Di-Boc-L-tryptophan be synthesized and purified for laboratory use?

  • Methodology : The compound is synthesized via sequential Boc (tert-butoxycarbonyl) protection of the α-amine and indole nitrogen of L-tryptophan. Use anhydrous dichloromethane (DCM) as a solvent and Boc anhydride with catalytic DMAP (4-dimethylaminopyridine) for protection. Purification is typically achieved via flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water .
  • Validation : Confirm purity using HPLC (C18 column, 254 nm detection) and characterize via 1^1H NMR (e.g., Boc group protons at δ 1.4 ppm) .

Q. What analytical methods are optimal for quantifying this compound in complex biological matrices?

  • Methodology : Reverse-phase HPLC with UV detection (λ = 280 nm for indole absorption) is standard. Mobile phase: acetonitrile/water (60:40) with 0.1% trifluoroacetic acid (TFA) to enhance peak resolution. Calibration curves (1–100 μM) should include internal standards (e.g., D-tryptophan derivatives) to correct for matrix effects .
  • Quality Control : Include triplicate runs, blanks, and spiked recovery samples to assess inter-day variability (<5% RSD) .

Q. How does Boc protection influence the stability of L-tryptophan during storage?

  • Methodology : Conduct accelerated stability studies under varying conditions (pH 2–9, 4–40°C). Monitor degradation via LC-MS; Boc groups hydrolyze under acidic conditions (pH < 3) or prolonged exposure to moisture. Store lyophilized product at -20°C in desiccated containers to prevent deprotection .

Advanced Research Questions

Q. What role does this compound play in studying indoleamine 2,3-dioxygenase (IDO) activity and immune tolerance?

  • Methodology : Use the compound as a substrate analog to probe IDO isoform specificity (IDO1 vs. IDO2). In vitro assays: Incubate with recombinant IDO enzymes and measure kynurenine production via spectrophotometry (λ = 360 nm). Compare kinetic parameters (KmK_m, VmaxV_{max}) to unmodified tryptophan .
  • Data Interpretation : IDO2 exhibits lower catalytic efficiency for Boc-protected substrates, suggesting steric hindrance at the active site. This can inform inhibitor design for cancer immunotherapy .

Q. How can researchers address contradictory findings on Boc-protected tryptophan’s effects in neurotransmitter synthesis studies?

  • Methodology : Systematically vary experimental conditions (e.g., cell type, Boc deprotection protocols). For neuronal cultures, use controlled acidic hydrolysis (pH 2.5, 30 min) to remove Boc groups without damaging cells. Validate free tryptophan release via LC-MS/MS .
  • Contradiction Resolution : Discrepancies may arise from incomplete deprotection or off-target effects of residual Boc groups on serotonin receptors. Include negative controls (unprotected tryptophan) and measure intracellular tryptophan levels post-treatment .

Q. What statistical frameworks are recommended for longitudinal studies on Boc-tryptophan’s pharmacokinetics?

  • Methodology : Employ mixed-effects models to account for inter-subject variability in absorption rates. Use Bayesian hierarchical models for small sample sizes (n < 20) to estimate posterior distributions of half-life (t1/2t_{1/2}) and bioavailability. Software: R/Stan or NONMEM .
  • Ethical Compliance : For human trials, power calculations (α = 0.05, β = 0.2) must align with protocols approved by institutional review boards (IRBs). Include dropout rates (≥15%) in sample size estimates .

Q. How can interdisciplinary approaches (e.g., computational modeling) enhance understanding of Boc-tryptophan’s metabolic pathways?

  • Methodology : Develop QSPR (quantitative structure-property relationship) models to predict Boc-tryptophan’s interactions with cytochrome P450 enzymes. Use molecular docking (AutoDock Vina) to simulate binding affinities and compare with experimental IC50_{50} values .
  • Integration : Pair in silico predictions with metabolomics data (GC-MS) from liver microsome assays to identify novel metabolites and pathway crosstalk .

Methodological Challenges and Solutions

Q. What strategies mitigate interference from Boc groups in fluorescence-based assays?

  • Solution : Replace UV detection with mass spectrometry (LC-MS/MS) for specificity. Alternatively, enzymatically deprotect Boc groups using esterases post-assay, followed by fluorometric quantification of free tryptophan (ex/em = 280/360 nm) .

Q. How to design dose-response studies for Boc-tryptophan in animal models of inflammation?

  • Design : Use a crossover design with escalating doses (10–100 mg/kg) in IDO-knockout vs. wild-type mice. Measure plasma kynurenine/tryptophan ratios and cytokine profiles (ELISA) at 0, 6, and 24 hours. Include a washout period ≥7 days to avoid carryover effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.